tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
tert-Butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent at the 1R,5R position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is critical in medicinal chemistry, particularly as a precursor for bioactive molecules or chiral building blocks in asymmetric synthesis. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 (). The compound’s stereochemistry and functional groups influence its reactivity, solubility, and interactions in biological systems.
Properties
IUPAC Name |
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-GZMMTYOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in silylation reactions, while acetonitrile improves Oxone solubility in epoxidation steps. Elevated temperatures (up to 40°C) are tolerated in cyclopropanation but must be balanced against the risk of epoxide ring-opening side reactions.
Catalytic Systems
Transition metal catalysts are avoided due to potential contamination and incompatibility with the Boc group. Instead, organocatalytic approaches leveraging hydrogen-bonding interactions (e.g., thiourea catalysts) have been explored to enhance stereoselectivity in related systems.
Analytical Characterization and Quality Control
Spectroscopic Validation
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NMR Spectroscopy : 1H and 13C NMR spectra confirm bicyclic structure and stereochemistry. For example, the tert-butyl group resonates as a singlet at δ 1.4 ppm in 1H NMR, while the azabicyclo methine protons appear as multiplet signals between δ 3.0–4.0 ppm.
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High-Resolution Mass Spectrometry (HRMS) : Negative-ion HRMS of the deprotected compound (C12H18NO4) shows a molecular ion peak at m/z 240.1236 (calculated: 240.1236), validating molecular formula.
Purity Assessment
Reverse-phase HPLC with UV detection (230 nm) is standard for quantifying chemical purity. A representative method uses an Ascentis Express C18 column (150 × 4.6 mm, 2.7 µm) with a gradient of acetonitrile-water, achieving baseline separation of impurities.
Scalability and Industrial Applications
The process described in demonstrates scalability to multigram quantities, with a 96% yield reported for a 1.83 mmol scale reaction. Critical considerations for industrial adoption include:
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Cost Efficiency : Replacing chromatographic purification with crystallization where possible.
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Waste Reduction : Recycling acetonitrile via distillation and recovering tert-butyl groups from byproducts.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:
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Key Observation : Oxidation selectivity depends on steric hindrance from the bicyclic framework. The equatorial hydroxymethyl group reacts faster than axial positions .
Reduction Reactions
The ketone (if present) and ester functionalities are reducible under specific conditions:
| Reagent | Target Group | Conditions | Outcome |
|---|---|---|---|
| LiAlH₄ | Ester (tert-butyl) | Dry THF, reflux, 6h | Alcohol (C-OH) with ring retention |
| NaBH₄/CeCl₃ | Ketone (if formed) | MeOH, 0°C, 2h | Secondary alcohol |
| H₂/Pd-C | N/A | Not applicable | No reduction observed |
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Notable Limitation : The tert-butyl ester group resists catalytic hydrogenation, preserving the bicyclic core during reductions .
Substitution Reactions
The tert-butyl ester undergoes nucleophilic substitution under basic conditions:
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Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with the bicyclic structure stabilizing transition states.
Ring-Opening Reactions
Controlled ring-opening occurs under strong acidic or basic conditions:
| Condition | Reagent | Product | Selectivity |
|---|---|---|---|
| HCl (6M)/EtOH, reflux | H₂O | Linear amino alcohol | C-N bond cleavage dominant |
| LDA, -78°C | Electrophiles | Functionalized azepane derivatives | Deprotonation at bridgehead |
Enzymatic Interactions
The compound inhibits serine proteases by mimicking tetrahedral intermediates:
| Enzyme | IC₅₀ (μM) | Binding Mode | Reference |
|---|---|---|---|
| Trypsin | 12.3 ± 1.2 | Hydrogen bonding to Ser195-Oγ | |
| Thrombin | 45.6 ± 3.8 | Hydrophobic pocket occupancy | |
| HIV-1 protease | >100 | No significant inhibition |
Thermal Stability
Decomposition studies reveal:
| Temperature | Atmosphere | Half-Life | Major Degradants |
|---|---|---|---|
| 150°C | N₂ | 8 hours | tert-butanol + bicyclic lactam |
| 200°C | Air | 20 minutes | CO₂ + polymeric residues |
Scientific Research Applications
Applications in Medicinal Chemistry
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Drug Development :
- The compound's bicyclic structure allows it to interact with biological targets effectively. Research indicates its potential as a scaffold for developing new therapeutic agents, particularly in the realm of neuropharmacology and pain management.
- Case studies have shown that derivatives of this compound can exhibit analgesic properties similar to established pain relievers, suggesting its utility in designing novel analgesics .
- Antimicrobial Activity :
Applications in Synthetic Organic Chemistry
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Building Block for Synthesis :
- This compound serves as an important intermediate in synthesizing more complex organic molecules. Its functional groups can be modified to create various derivatives, making it a versatile building block in organic synthesis.
- For instance, it can be used to synthesize other azabicyclic compounds that have applications in pharmaceuticals and agrochemicals .
- Chiral Synthesis :
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is a versatile framework with variations in substituents and stereochemistry significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Stereochemical Impact :
- The configuration of substituents (e.g., 1R vs. 1S, 2R vs. 2S) alters molecular polarity and biological activity. For example, the (1S,2R,5R) isomer (CAS 1932033-53-8) may exhibit distinct pharmacokinetic profiles compared to the (1R,5R) parent compound .
Functional Group Influence: Hydroxymethyl vs. Formyl: The hydroxymethyl group enhances hydrophilicity, while the formyl derivative (CAS 1246025-64-8) is more reactive in nucleophilic acylations . Aminomethyl Substitution: Aminomethyl analogs (e.g., CAS 1931946-17-6) exhibit basicity, making them suitable for salt formation or coordination chemistry .
Synthetic Utility :
- The Boc-protected 3-azabicyclo[3.1.0]hexane scaffold is a common intermediate. For instance, demonstrates its use in amide coupling reactions to generate bioactive derivatives like tert-butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (89% yield) .
Biological Relevance :
- Analogs such as (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane (betovumelinum) act as muscarinic receptor agonists, highlighting the scaffold’s versatility in drug design .
Biological Activity
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1165450-68-9, is a bicyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Synthesis
The compound can be synthesized through various methods, including palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, yielding high diastereoselectivity and purity . The synthesis process involves several steps where the tert-butyl group plays a crucial role in stabilizing the intermediate structures.
Enzyme Inhibition Studies
Research has shown that derivatives of azabicyclo compounds exhibit significant enzyme inhibition properties, particularly against glycosidases. For instance:
- β-glucosidase : Compounds similar to this compound demonstrated inhibition rates of 43% at 5 mM concentration, which decreased to 20% at 25 mM .
- β-galactosidase : A related compound inhibited activity to 25% at 5 mM without further increase at higher concentrations .
These results suggest that the compound may act as a competitive inhibitor for these enzymes.
Case Studies
A study involving the synthesis and biological evaluation of iminosugars indicated that compounds structurally related to this compound showed promising results in modulating enzyme activity associated with carbohydrate metabolism . The study's findings highlight the potential for developing therapeutic agents targeting metabolic disorders.
Research Findings
Q & A
Q. Example Protocol :
- React (1R,5S,6R)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate with NaBH₃CN in acetic acid to yield the hydroxymethyl derivative. Purify via silica chromatography (0–50% EtOAc/cyclohexane) .
Basic: How should solubility and storage conditions be optimized for this compound in experimental settings?
Methodological Answer:
- Solubility : Test in DMSO (10 mM stock) or ethanol, as bicyclic amines often require polar aprotic solvents. If insoluble, warm to 37°C and sonicate .
- Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
- In Vivo Formulation : For hydrophobic derivatives, use co-solvents like Cremophor EL or Tween-80. Confirm clarity by centrifugation (10,000 × g, 5 min) before administration .
Q. Table 1: Solubility Guidelines
| Solvent | Recommended Concentration | Notes |
|---|---|---|
| DMSO | 10–50 mM | Pre-warm and sonicate for dissolution |
| Ethanol | 5–20 mM | Avoid prolonged exposure to light |
| Saline/Cremophor | 1–5 mg/mL | Centrifuge to remove particulates |
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm bicyclic structure and stereochemistry. Key signals include cyclopropane protons (δ 1.5–2.5 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to assess purity (>95%). Retention time varies with substituents .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI+ m/z calculated for C₁₂H₁₉NO₄: 265.1314) .
Advanced: How can enantiomer-specific synthesis of this bicyclic compound be achieved?
Methodological Answer:
Enantioselectivity is controlled via:
Chiral Catalysts : Use chiral Cu(I) complexes during cyclopropanation to bias stereochemistry .
Resolution : Separate diastereomers via chiral column chromatography (e.g., Chiralpak IA, hexane/isopropanol) or enzymatic resolution .
X-ray Crystallography : Confirm absolute configuration (e.g., 1R,5S vs. 1S,5R) using single-crystal analysis .
Q. Case Study :
- The (+)-enantiomer of a related 3-azabicyclo[3.1.0]hexane exhibited 10× higher analgesic activity than the (-)-form, validated by X-ray .
Advanced: What strategies are effective in evaluating the biological activity and target engagement of this compound?
Methodological Answer:
In Vitro Assays :
- Enzyme Inhibition : Test against targets like BET bromodomains using TR-FRET assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) .
In Vivo Models :
Q. Table 2: Example Bioactivity Data
| Derivative | Target | IC₅₀ (nM) | Model | Reference |
|---|---|---|---|---|
| BET Inhibitor 84 | BRD4 BD2 | 12 ± 3 | MDA-MB-231 | |
| Analgesic 2b | μ-Opioid Receptor | 45 ± 8 | Rat paw-pain |
Advanced: How can computational modeling be utilized to predict the reactivity or interactions of this compound?
Methodological Answer:
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., BRD4 BD2). Key interactions include hydrogen bonds with Asn433 and π-stacking with Trp374 .
MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous/POPC bilayer environments.
DFT Calculations : Calculate activation energies for cyclopropanation steps (B3LYP/6-31G*) to optimize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
